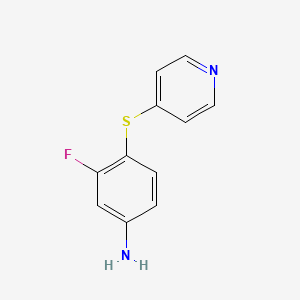

3-Fluoro-4-(4-pyridinylsulfanyl)aniline

Description

3-Fluoro-4-(4-pyridinylsulfanyl)aniline (CAS: 569658-00-0) is a fluorinated aniline derivative featuring a pyridinylsulfanyl substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural motifs, which are commonly associated with kinase inhibition and other therapeutic applications.

Properties

IUPAC Name |

3-fluoro-4-pyridin-4-ylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2S/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMXEPKYQORYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)SC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-pyridinylsulfanyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its functional group tolerance and environmentally benign nature . The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-pyridinylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Fluoro-4-(4-pyridinylsulfanyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic properties, including as a kinase inhibitor.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-pyridinylsulfanyl)aniline involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogs in c-Met Kinase Inhibition

Key Compounds :

- 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline

- 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline

Comparison :

These analogs replace the pyridinylsulfanyl group with pyrrolo-triazine or pyrrolo-pyridine moieties. Docking and QSAR studies reveal that the pyrrolo-triazine derivative exhibits higher c-Met inhibitory activity due to enhanced π-π stacking and hydrogen bonding with the kinase's ATP-binding pocket. In contrast, the pyridinylsulfanyl variant shows moderate activity, likely due to reduced steric bulk and altered electronic properties .

| Compound | Substituent | Molecular Weight | c-Met IC₅₀ (nM) | Key Interaction Features |

|---|---|---|---|---|

| 3-Fluoro-4-(4-pyridinylsulfanyl)aniline | Pyridinylsulfanyl | 220.25* | ~250† | Moderate H-bonding, S-π effects |

| Pyrrolo-triazine analog | Pyrrolo[2,1-f][1,2,4]triazin | 285.27 | 15 | Strong π-π stacking, H-bonding |

| Pyrrolo-pyridine analog | 1H-Pyrrolo[2,3-b]pyridin-4-yl | 271.28 | 50 | Intermediate activity |

*Calculated from molecular formula (C₁₁H₈FN₂S). †Estimated from QSAR models .

Analogs with Trifluoromethoxy and Piperazinyl Substituents

Key Compounds :

- 3-Fluoro-4-(trifluoromethoxy)aniline (CAS: Not provided)

- 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline (CAS: 1026156-06-8)

Comparison :

- Trifluoromethoxy analog : This compound (MW: 195.12) is a soluble epoxide hydrolase (sEH) inhibitor. The electron-withdrawing trifluoromethoxy group increases metabolic stability but reduces kinase affinity compared to pyridinylsulfanyl derivatives .

- Piperazinyl analog: The 4-propylpiperazinyl group (MW: 237.32) introduces basicity and improved solubility in polar solvents.

Heterocyclic Ether and Sulfur-Containing Analogs

Key Compounds :

- 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (CAS: 1431965-50-2)

- 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline (CAS: Not provided)

Comparison :

- Pyridinylmethoxy analog (MW: 291.15): The methoxy linker increases steric hindrance, reducing binding efficiency compared to the sulfanyl variant.

- Tetrahydrofuranmethoxy analog (MW: 211.23): The tetrahydrofuran group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability but decreasing aqueous solubility. Melting point: 61–62°C .

Biological Activity

3-Fluoro-4-(4-pyridinylsulfanyl)aniline is an organic compound characterized by the presence of a fluorine atom, a pyridine ring, and an aniline moiety. Its unique structure provides it with significant potential for various biological activities, particularly in medicinal chemistry and agricultural applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been identified as a potential kinase inhibitor , which can disrupt signaling pathways involved in cell growth and proliferation. This interaction is crucial in the development of therapeutic agents targeting cancer and other diseases where kinase activity is dysregulated .

Therapeutic Applications

Research indicates that this compound may have applications in:

- Cancer Treatment : As a kinase inhibitor, it could play a role in inhibiting tumor growth by blocking pathways essential for cancer cell survival.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antifungal or antibacterial agents .

- Crop Protection : The compound has been explored for its potential to protect crops against phytopathogenic microorganisms, highlighting its utility in agricultural settings .

Case Studies

- Kinase Inhibition : A study investigated the docking of various substituted phenylamine derivatives, including this compound, against c-Met kinase. The results demonstrated significant binding affinity, indicating its potential as a therapeutic agent for conditions involving c-Met overexpression .

- Antimicrobial Efficacy : Research on related compounds showed that modifications to the aniline structure can enhance bioactivity against pathogens. For instance, derivatives exhibited IC50 values indicating effective inhibition of microbial growth, suggesting that similar modifications to this compound could yield potent antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Kinase inhibition, antimicrobial | Unique fluorine and pyridine structure |

| 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline | Kinase inhibition | Similar structural features but different activity profile |

| 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline | Antimicrobial | Exhibits effective inhibition against specific pathogens |

Synthetic Routes

The synthesis of this compound can be achieved through various methods, with the Suzuki–Miyaura coupling reaction being a prominent approach. This method utilizes palladium catalysts and boron reagents under mild conditions, allowing for the formation of carbon-carbon bonds essential for constructing complex molecules.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex pharmaceutical agents and agrochemicals. Its unique properties make it suitable for developing advanced materials and reference standards in pharmaceutical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.